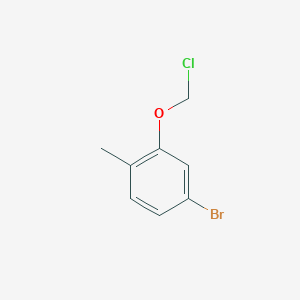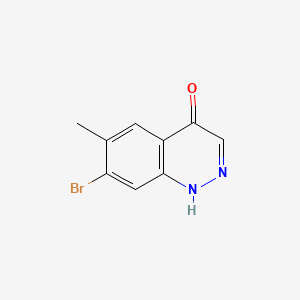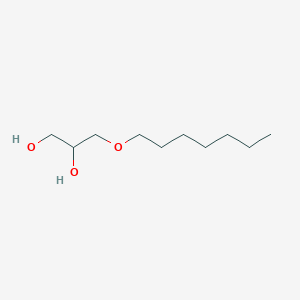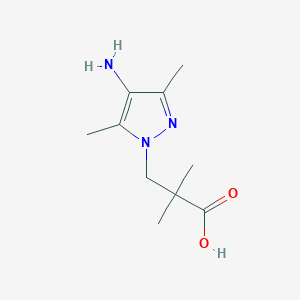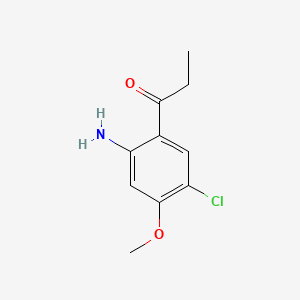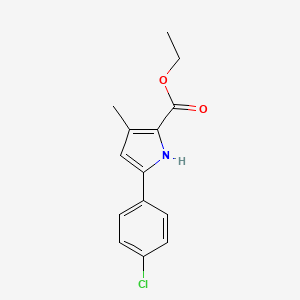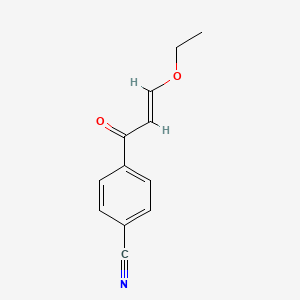
4-(3-Ethoxyacryloyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxyacryloyl)benzonitrile: is an organic compound characterized by the presence of an ethoxyacryloyl group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyacryloyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethyl acrylate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-cyanobenzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-(3-Ethoxyacryloyl)benzonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and acrylates. It also serves as a probe to investigate the interactions of nitrile-containing compounds with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity and functional groups make it valuable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxyacryloyl)benzonitrile involves its interaction with various molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in condensation, substitution, and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
- 4-(3-Methoxyacryloyl)benzonitrile
- 4-(3-Propoxyacryloyl)benzonitrile
- 4-(3-Butoxyacryloyl)benzonitrile
Comparison: 4-(3-Ethoxyacryloyl)benzonitrile is unique due to its specific ethoxyacryloyl group, which imparts distinct reactivity and properties compared to its analogs. The length and nature of the alkoxy group (ethoxy, methoxy, propoxy, butoxy) influence the compound’s solubility, reactivity, and potential applications. For instance, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-[(E)-3-ethoxyprop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-15-8-7-12(14)11-5-3-10(9-13)4-6-11/h3-8H,2H2,1H3/b8-7+ |
Clave InChI |
ICKIIUKTKIVQTG-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=CC=C(C=C1)C#N |
SMILES canónico |
CCOC=CC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


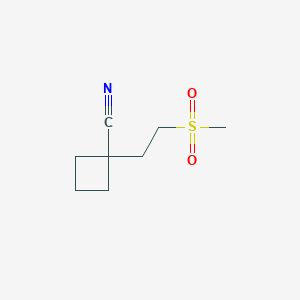



![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)


